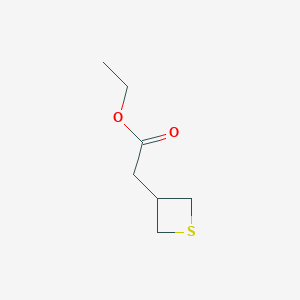

Ethyl 2-(thietan-3-yl)acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(thietan-3-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2S/c1-2-9-7(8)3-6-4-10-5-6/h6H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRTIHRWVHWHAJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1CSC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Mechanisms and Chemical Transformations of Ethyl 2 Thietan 3 Yl Acetate and Thietane Derivatives

General Reactivity Profiles of Thietanes and Thietanyl Acetates

Thietanes, as four-membered sulfur-containing heterocycles, exhibit a reactivity profile dominated by the inherent strain of the ring system. britannica.comwikipedia.org This ring strain makes them susceptible to reactions that lead to ring-opening, thereby relieving the strain. britannica.com The sulfur atom, with its available lone pairs of electrons, can act as a nucleophile or be targeted by electrophiles. msu.eduresearchgate.net The reactivity of thietanes is analogous to, but often less pronounced than, their three-membered thiirane (B1199164) counterparts. britannica.com

Thietanes are important intermediates in organic synthesis, serving as precursors to a variety of sulfur-containing compounds through ring-opening and ring-expansion reactions. researchgate.netnih.gov These transformations include electrophilic and nucleophilic processes, as well as oxidative, reductive, and metal-catalyzed reactions. researchgate.netresearchgate.net The stability of the thietane (B1214591) ring is lower than that of its oxygen (oxetane) and nitrogen (azetidine) analogs. nih.gov

Nucleophilic and Electrophilic Transformations of the Thietane Ring

The thietane ring is amenable to attack by both nucleophiles and electrophiles, leading to a diverse array of chemical structures through ring-opening or ring-expansion pathways. researchgate.net

Ring-Opening Reactions and Mechanistic Considerations

Ring-opening is a characteristic reaction of thietanes, driven by the release of ring strain. britannica.com These reactions can be initiated by a wide range of nucleophiles and electrophiles. researchgate.netrsc.org

Nucleophilic ring-opening typically proceeds via an S_N2 mechanism, where the nucleophile attacks one of the ring's carbon atoms, leading to the cleavage of a carbon-sulfur bond. tandfonline.comresearchgate.net A variety of nucleophiles, including organolithium reagents, amines, thiols, and alkoxides, can initiate this process. wikipedia.org The regioselectivity of the attack on unsymmetrical thietanes is generally controlled by steric hindrance, with the nucleophile preferentially attacking the less substituted carbon atom. researchgate.netresearchgate.netresearchgate.net However, electronic effects can become dominant in the presence of Lewis acids or with substrates containing stabilizing groups like aryl or alkenyl substituents, leading to attack at the more substituted carbon. researchgate.netresearchgate.netresearchgate.net

Electrophilic activation of the thietane ring can also facilitate ring-opening. rsc.org For instance, the sulfur atom can be targeted by electrophiles such as halogens or arynes. msu.edursc.org In one reported protocol, an electrophilic aryne activation of the thietane sulfur atom triggers a three-component reaction where a subsequent nucleophilic attack opens the ring, yielding structurally diverse thioethers. rsc.org Acid-catalyzed ring-opening is also a common transformation. msu.edu

| Reaction Type | Reagent(s) | Mechanism | Product Type | Reference(s) |

|---|---|---|---|---|

| Nucleophilic Opening | Butyllithium | S_N2 attack on carbon | Lithium thiolates | wikipedia.org |

| Electrophilic Aryne Activation | Aryne precursor, Nucleophile (C, O, S, N, F) | Electrophilic attack on sulfur, followed by nucleophilic ring-opening | Structurally diverse thioethers | rsc.org |

| Acid-Catalyzed Opening | Acid (e.g., HCl) | Protonation of sulfur, followed by nucleophilic attack by counter-ion | 3-Halopropyl sulfides | msu.edu |

| Anionic Polymerization | Anionic initiators (alkoxides, amides) | Nucleophilic attack on carbon leading to propagating thiolate anion | Polythietanes | tandfonline.com |

Ring-Expansion Processes and Product Diversification

Thietanes can be converted into larger, five- to eight-membered heterocyclic compounds through ring-expansion reactions. researchgate.netresearchgate.net These processes significantly enhance the structural diversity obtainable from thietane precursors. Ring expansions can occur through various mechanisms, including insertions and sequences of ring-opening followed by intramolecular cyclization. researchgate.net

A common method for ring expansion involves the reaction of thietanes with carbenes or carbenoids. researchgate.netacs.org For instance, electrophilic rhodium carbenoids, generated from sulfonium (B1226848) acylmethylides, can induce the ring expansion of thiiranes to form functionalized thietanes, a principle that can be extended. acs.org In unsymmetrical thietanes, these reactions often proceed through electrophilic attack on the sulfur atom to form a sulfur ylide, followed by a rearrangement where the more substituted carbon atom shifts. researchgate.netresearchgate.net Photochemical methods using diazo compounds can also generate ylides that undergo ring expansion to produce thiolane derivatives. rsc.orgd-nb.info

Carbonylative ring expansion is another powerful tool for product diversification. researchgate.net Using a cobalt catalyst under carbon monoxide pressure, thietanes can be converted into γ-thiolactones. researchgate.net Ring expansion can also be achieved by reacting thiiranes (three-membered rings) with specific reagents to form thietanes, illustrating a key synthetic strategy in this area. rsc.orgrsc.org For example, dimethyloxosulfonium methylide reacts with thiiranes in a process involving nucleophilic ring-opening and subsequent intramolecular displacement to yield thietanes. rsc.orgrsc.org

| Method | Reagent(s) | Intermediate(s) | Product(s) | Reference(s) |

|---|---|---|---|---|

| Electrophilic Expansion | Carbenes/Nitrenes | Sulfur Ylide | Five-membered heterocycles (e.g., Thiolanes) | researchgate.netresearchgate.net |

| Photochemical Expansion | Diazoesters | Sulfur Ylide (diradical pathway) | Thiolane derivatives | rsc.orgd-nb.info |

| Carbonylative Expansion | CO, Co₂(CO)₈ | Cobalt-acyl complex | γ-Thiolactones | researchgate.net |

| From Thiiranes | Dimethyloxosulfonium methylide | Thiolate | Thietanes | rsc.orgrsc.org |

Transformations at the Ester Moiety

The ethyl acetate (B1210297) group of Ethyl 2-(thietan-3-yl)acetate can undergo typical ester reactions, such as hydrolysis and transesterification. These transformations modify the side chain while leaving the thietane ring intact, provided the reaction conditions are sufficiently mild.

Hydrolysis Reactions

The ester group of this compound can be hydrolyzed to the corresponding carboxylic acid, 2-(thietan-3-yl)acetic acid, under either acidic or basic conditions. This reaction is a fundamental transformation for modifying the side chain, for instance, to enable further coupling reactions.

In a closely related compound, ethyl 2-[5-bromo-2,4-dihydro-3-oxo-2-(thietanyl-3)-1,2,4-triazolyl-4]acetate, both alkaline and acid-catalyzed hydrolysis have been successfully demonstrated. nih.gov

Alkaline Hydrolysis (Saponification): Treatment with an aqueous solution of a base, such as sodium hydroxide (B78521) (NaOH), at room temperature effectively cleaves the ester. nih.gov The reaction proceeds through nucleophilic acyl substitution to form a carboxylate salt, which is then protonated during acidic workup to yield the final carboxylic acid. nih.gov

Acid-Catalyzed Hydrolysis: Heating the ester in the presence of a strong acid, like hydrochloric acid (HCl), can also achieve hydrolysis. nih.gov This method can sometimes provide higher yields compared to basic hydrolysis for specific substrates. nih.gov

| Condition | Reagents | Product | Reported Yield (for analog) | Reference(s) |

|---|---|---|---|---|

| Alkaline | 1. NaOH (aq) 2. H⁺ workup | 2-(Thietan-3-yl)acetic acid | 58% | nih.gov |

| Acidic | HCl (aq), heat | 2-(Thietan-3-yl)acetic acid | 77% | nih.gov |

Transesterification and Other Ester Modifications

Transesterification is a process where the ethyl group of the ester is exchanged with an alkyl group from a different alcohol. This reaction allows for the synthesis of a variety of 2-(thietan-3-yl)acetate esters from the parent ethyl ester. The reaction is typically catalyzed by an acid or a base.

The mechanism involves the nucleophilic attack of an alcohol on the carbonyl carbon of the ester. In acid-catalyzed transesterification, the carbonyl oxygen is first protonated to increase the electrophilicity of the carbonyl carbon. In base-catalyzed transesterification, the alcohol is deprotonated by the base to form a more potent alkoxide nucleophile. The choice of catalyst and reaction conditions can be crucial for achieving high yields and preventing side reactions, such as ring-opening of the sensitive thietane moiety. Specialized catalysts, such as titanyl acetate, have been used for the transesterification of other esters and could potentially be applied here. jlu.edu.cn Small molecule mimics of hydrolase enzymes have also been shown to catalyze the transesterification of ethyl acetate under mild, neutral conditions. nih.gov

| Alcohol Reagent | Catalyst Type | Product | Reference Principle |

|---|---|---|---|

| Methanol (B129727) (CH₃OH) | Acid (e.g., H₂SO₄) or Base (e.g., NaOCH₃) | Mthis compound | nih.gov |

| Isopropanol ((CH₃)₂CHOH) | Acid or Base | Isopropyl 2-(thietan-3-yl)acetate | nih.govrsc.org |

| Benzyl Alcohol (BnOH) | Acid or Base | Benzyl 2-(thietan-3-yl)acetate | nih.gov |

Oxidation Pathways of the Sulfur Atom within the Thietane Ring

The sulfur atom in the thietane ring is susceptible to oxidation, a fundamental transformation that yields two stable oxidized states: thietane-1-oxides (sulfoxides) and thietane-1,1-dioxides (sulfones). This reactivity is a cornerstone of thietane chemistry, allowing for the modulation of the ring's electronic and steric properties. The oxidation level significantly influences the chemical and physical characteristics of the resulting molecules. The oxidation of thietane derivatives, including structures analogous to this compound, has been explored using a variety of oxidizing agents and conditions, which allows for either partial oxidation to the sulfoxide (B87167) or complete oxidation to the sulfone. thieme-connect.deacsgcipr.orgorganic-chemistry.org

The oxidation process can be controlled to selectively produce either the sulfoxide or the sulfone. acsgcipr.orgorganic-chemistry.org Careful selection of the oxidant, stoichiometry, and reaction conditions is crucial for achieving the desired outcome. acsgcipr.org For instance, milder oxidants or a controlled amount of a stronger oxidant tend to favor the formation of sulfoxides, while more potent reagents or an excess of the oxidant typically lead to the corresponding sulfones. thieme-connect.deresearchgate.net

Controlled Oxidation to Thietane-1-oxides (Sulfoxides)

The partial oxidation of thietanes to thietane-1-oxides represents a common and well-documented transformation. A variety of reagents have been successfully employed for this purpose. Research indicates that meta-chloroperoxybenzoic acid (m-CPBA) is a frequently used reagent for the selective oxidation of thietanes to their corresponding S-oxides. acs.orgresearchgate.net For example, the oxidation of various 4-substituted 2,2-bis(trifluoromethyl)thietanes with m-CPBA results in the selective formation of the corresponding sulfoxides in yields ranging from 65% to 86%. researchgate.net

Other oxidizing systems include hydrogen peroxide, often in combination with a catalyst or in a specific solvent system. thieme-connect.de The use of a hydrogen peroxide and titanium(III) chloride system in aqueous methanol has been shown to be effective. thieme-connect.de Sodium periodate (B1199274) (NaIO₄) and peracetic acid are also viable reagents for this transformation. thieme-connect.deresearchgate.net

A significant aspect of thietane-1-oxide formation is the potential for stereoisomerism. When the thietane ring is asymmetrically substituted, the resulting sulfoxide can exist as a mixture of cis and trans diastereomers relative to the substituent on the ring. researchgate.net The ratio of these diastereomers is influenced by the nature of the substituent at the C3 position of the thietane ring. researchgate.net For instance, in the oxidation of 6-methyl-1-(thietan-3-yl)pyrimidine-2,4(1H,3H)-dione, the cis-isomer of the resulting sulfoxide was found to be predominant. researchgate.net Conversely, the oxidation of 5(6)-nitro-1-(thietan-3-yl)-benzimidazole yielded the trans-isomer as the major product. researchgate.net Highly stereoselective oxidations have also been reported; for example, the oxidation of 2,2,4,4-tetramethylthietan-3-ol with hydrogen peroxide and titanium(III) chloride yields the cis-sulfoxide with high selectivity (cis/trans ratio of 12:1). thieme-connect.de

Exhaustive Oxidation to Thietane-1,1-dioxides (Sulfones)

Further oxidation of the thietane ring, either directly from the thietane or from the intermediate thietane-1-oxide, leads to the formation of the corresponding thietane-1,1-dioxide, or sulfone. Sulfones are generally more stable than sulfoxides and are the final products of exhaustive oxidation.

A range of powerful oxidizing agents can be used to ensure complete oxidation to the sulfone. The use of an excess of m-CPBA (typically 3 equivalents) is a reliable method for converting thietanols into thietane-1,1-dioxides. acs.org A general procedure involves adding m-CPBA portionwise to a solution of the thietan-3-ol (B1346918) in dichloromethane (B109758) at 0 °C, followed by stirring at room temperature. acs.org

Hydrogen peroxide (H₂O₂) is another common and effective oxidant for synthesizing thietane sulfones. researchgate.net For example, ethyl 2-[5-bromo-2,4-dihydro-3-oxo-2-(thietanyl-3)-1,2,4-triazolyl-4]acetate was oxidized to its corresponding sulfone using hydrogen peroxide. researchgate.net The combination of hydrogen peroxide with a tungstic acid catalyst has been described as a reliable protocol for the synthesis of thietane-1,1-dioxide from thietane, achieving yields of 88-93%. Similarly, potassium permanganate (B83412) (KMnO₄) in an acidic medium can be employed for the synthesis of 1,1-dioxothietan-3-yl derivatives. researchgate.net

The following table summarizes various research findings on the oxidation of the sulfur atom in different thietane derivatives.

| Thietane Substrate | Oxidizing Agent(s) | Conditions | Product(s) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Thietan-3-ol derivatives | m-CPBA (3.0 equiv) | CH₂Cl₂, 0 °C to 25 °C, 3.5 h | Thietan-3-ol-1,1-dioxide derivatives | Not specified | acs.org |

| 6-Methyl-1-(thietan-3-yl)pyrimidine-2,4(1H,3H)-dione | Peracetic acid (0.8-fold molar amount) | Acetic acid, 20 min | 6-Methyl-1-(1-oxothietan-3-yl)pyrimidine-2,4(1H,3H)-dione (cis/trans mixture) | 80 | researchgate.net |

| 6-Methyl-1-(thietan-3-yl)pyrimidine-2,4(1H,3H)-dione | KMnO₄ | Acidic media | 1-(1,1-Dioxothietan-3-yl)-6-methylpyrimidine-2,4(1H,3H)-dione | Not specified | researchgate.net |

| 5(6)-Nitro-1-(thietan-3-yl)-benzimidazole | Peracetic acid | Acetic acid | 5(6)-Nitro-1-(1-oxothietan-3-yl)benzimidazole (cis/trans mixture) | 78 | researchgate.net |

| Ethyl 2-[5-bromo-2,4-dihydro-3-oxo-2-(thietanyl-3)-1,2,4-triazolyl-4]acetate | H₂O₂ | Not specified | Ethyl 2-[5-bromo-2,4-dihydro-3-oxo-2-(1,1-dioxothietanyl-3)-1,2,4-triazolyl-4]acetate | Not specified | researchgate.net |

| 4-Substituted 2,2-bis(trifluoromethyl)thietanes | m-CPBA | Not specified | 4-Substituted 2,2-bis(trifluoromethyl)thietane-1-oxides | 65-86 | researchgate.net |

| 2,2,4,4-Tetramethylthietan-3-ol | H₂O₂-TiCl₃ | Aqueous methanol | cis-2,2,4,4-Tetramethylthietan-3-ol 1-oxide | Not specified | thieme-connect.de |

| 3-(Arylamino)thietanes | H₂O₂ | Not specified | 3-(Arylamino)thietane 1,1-dioxides | Up to 85 | researchgate.net |

The stereochemical outcome of sulfoxide formation is a critical consideration in the oxidation of substituted thietanes. The table below details the observed diastereomeric ratios for specific reactions.

| Thietane Substrate | Oxidizing Agent | Sulfoxide Product | Diastereomeric Ratio (cis:trans) | Major Isomer | Reference |

|---|---|---|---|---|---|

| 6-Methyl-1-(thietan-3-yl)pyrimidine-2,4(1H,3H)-dione | Peracetic acid | 6-Methyl-1-(1-oxothietan-3-yl)pyrimidine-2,4(1H,3H)-dione | Predominantly cis | cis | researchgate.net |

| 5(6)-Nitro-1-(thietan-3-yl)-benzimidazole | Peracetic acid | 5(6)-Nitro-1-(1-oxothietan-3-yl)benzimidazole | Predominantly trans | trans | researchgate.net |

| 2,2,4,4-Tetramethylthietan-3-ol | H₂O₂-TiCl₃ | 2,2,4,4-Tetramethylthietan-3-ol 1-oxide | 12:1 | cis | thieme-connect.de |

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For Ethyl 2-(thietan-3-yl)acetate, ¹H and ¹³C NMR spectra would provide unambiguous evidence for its structure.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton environment in the molecule. The ethyl group would present as a characteristic quartet for the methylene (B1212753) (-OCH₂-) protons and a triplet for the methyl (-CH₃) protons, due to coupling with each other. The protons of the thietane (B1214591) ring and the acetate's α-methylene group would show more complex splitting patterns due to their diastereotopicity and coupling with the methine proton on the thietane ring.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| -CH₂- (Ester) | ~4.15 | Quartet (q) | ~7.1 |

| -CH₃ (Ester) | ~1.25 | Triplet (t) | ~7.1 |

| -CH₂- (Acetate) | ~2.70 | Doublet (d) | ~7.5 |

| -CH- (Thietane) | ~3.60 | Multiplet (m) | - |

| -CH₂- (Thietane) | ~3.30-3.50 | Multiplet (m) | - |

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Ester) | ~171.0 |

| -OCH₂- (Ester) | ~60.5 |

| -CH₂- (Acetate) | ~40.0 |

| -CH- (Thietane) | ~35.0 |

| -CH₂- (Thietane) | ~32.0 |

| -CH₃ (Ester) | ~14.2 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be dominated by a strong absorption band characteristic of the ester carbonyl (C=O) group. General spectroscopic data indicates this stretch typically appears in the range of 1750-1735 cm⁻¹. Other key absorptions would include C-O stretching vibrations from the ester group and C-S stretching from the thietane ring, along with C-H stretching and bending vibrations. While the full experimental spectrum is not available, analysis of related compounds confirms the utility of IR in identifying these key functionalities. srce.hrresearchgate.net

Predicted IR Absorption Data for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H (Alkyl) | Stretch | 2850-3000 | Medium-Strong |

| C=O (Ester) | Stretch | 1735-1750 | Strong |

| C-O (Ester) | Stretch | 1150-1250 | Strong |

| C-S (Thietane) | Stretch | 600-800 | Weak-Medium |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and structural fragments of a compound. The molecular formula of this compound is C₇H₁₂O₂S, giving it a monoisotopic mass of approximately 160.056 Da. High-resolution mass spectrometry (HRMS) would be able to confirm this exact mass.

The fragmentation pattern in an electron ionization (EI) mass spectrum would likely show characteristic losses. Common fragmentation pathways would include the loss of the ethoxy group (-•OCH₂CH₃) from the ester, cleavage of the entire ethyl acetate (B1210297) side chain, and fragmentation of the thietane ring. Analysis of related compounds like Ethyl 2-(thietan-3-ylidene)acetate has shown characteristic fragmentation patterns that help confirm the core structure. ethz.ch

Predicted Mass Spectrometry Data for this compound

| m/z Value | Identity |

|---|---|

| 160 | [M]⁺ (Molecular Ion) |

| 115 | [M - OCH₂CH₃]⁺ |

| 87 | [M - CH₂COOCH₂CH₃]⁺ (Thietan-3-yl cation) |

| 73 | [C₃H₅S]⁺ (Thietane ring fragment) |

| 45 | [OCH₂CH₃]⁺ |

X-ray Crystallography for Absolute Structural and Conformational Analysis

X-ray crystallography allows for the precise determination of the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and torsional angles. For this compound, a crystal structure would provide definitive proof of its constitution and absolute conformation.

Should a suitable single crystal be obtained, the analysis would reveal the puckering of the four-membered thietane ring, which is a key conformational feature of such systems. It would also define the orientation of the ethyl acetate substituent relative to the ring. While a crystal structure for the title compound is not publicly available, X-ray analysis has been successfully used to determine the structures of more complex molecules containing thietane and acetate moieties, confirming substitution patterns and stereochemistry. researchgate.netmdpi.com Such analyses have proven invaluable in cases where NMR data could be ambiguous. researchgate.net

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Stability and Electronic Structure (e.g., DFT methods like B3LYP, PBE, MP2)

Quantum chemical calculations are fundamental to determining the stability and electronic properties of Ethyl 2-(thietan-3-yl)acetate. Methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are commonly used. DFT functionals such as B3LYP and PBE offer a balance between computational cost and accuracy, making them popular choices for studying organic molecules. researchgate.netukm.my

These calculations can predict key molecular properties, including optimized geometries, bond lengths, and bond angles. For instance, studies on related thietanyl derivatives have shown that DFT methods can accurately reproduce experimental data obtained from X-ray crystallography. researchgate.net In a computational study of a complex N-thietanyl derivative, calculations using B3LYP, PBE, and MP2 methods were performed to determine the relative stability of different isomers, confirming that the N³-thietanyl derivative is more stable than the N¹-isomer. researchgate.netresearchgate.net Such calculations for this compound would provide the foundational data for its electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are critical for predicting its reactivity. inoe.ro

Below is an illustrative table of calculated vs. experimental geometric parameters for a related thietane (B1214591) derivative, demonstrating the accuracy of these computational methods. researchgate.net

| Parameter | Calculated (B3LYP) | Experimental (X-ray) |

|---|---|---|

| S=O Bond Length (Å) | 1.476 | 1.427 |

| C-S Bond Length (Å) | 1.881 | 1.821 |

| C-C Bond Length (Å) | 1.555 | 1.549 |

| CCC Angle (°) | 98.90 | 98.06 |

| CSO Angle (°) | 110.20 | 114.62 |

Conformational Analysis and Rotational Barriers of Thietanyl Moieties

Computational methods can map the potential energy surface of the molecule as a function of specific dihedral angles. This allows for the identification of energy minima, corresponding to stable conformers, and the energy barriers that separate them (rotational barriers). For example, a study on a related thietanyl pyrimidine (B1678525) derivative calculated the barrier to internal rotation of the thietanyl group around the N-C bond. researchgate.net Similar calculations for this compound would involve rotating the acetate (B1210297) group relative to the thietane ring to determine the most stable arrangement. The study of different conformers, such as cis and trans forms of the ester group, is a common application of these methods. moldb.com

The following table illustrates a hypothetical conformational energy profile for the rotation around the C(thietane)-C(acetate) bond in this compound, based on typical energy values for such rotations.

| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation |

|---|---|---|

| 0 | 5.0 | Eclipsed (Transition State) |

| 60 | 0.0 | Gauche (Stable) |

| 120 | 4.5 | Eclipsed (Transition State) |

| 180 | 0.5 | Anti (Stable) |

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is a powerful tool for investigating reaction mechanisms. For reactions involving this compound, such as nucleophilic substitution or ring-opening reactions, theoretical modeling can map the entire reaction pathway from reactants to products. This involves locating the transition state (TS), which is the highest energy point along the reaction coordinate.

By calculating the structure and energy of the transition state, chemists can determine the activation energy of the reaction, which is a key factor in determining its rate. Methods like DFT are used to optimize the geometries of reactants, products, and transition states. researchgate.net Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that the located transition state correctly connects the reactants and products. researchgate.net Studies on the cycloreversion of thietane radical cations, for example, have used DFT to detail stepwise mechanisms, identifying intermediates and transition states along the reaction pathways. researchgate.netinoe.ro

Solvent Effects in Computational Catalysis and Reaction Dynamics

Reactions are typically carried out in a solvent, which can have a significant impact on reaction rates and equilibria. Computational models can account for these solvent effects in several ways. Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium, which is computationally efficient. researchgate.net Explicit solvent models involve including a number of individual solvent molecules in the calculation, which can capture specific interactions like hydrogen bonding but are more computationally demanding.

For a polar molecule like this compound, the choice of solvent can influence its conformational equilibrium and the energetics of its reactions. ukm.my For instance, a polar solvent would be expected to stabilize more polar conformers or transition states. Computational studies on related systems have shown that the inclusion of solvent effects is crucial for obtaining results that agree with experimental observations. researchgate.netukm.my

Molecular Dynamics Simulations and Conformational Sampling

While quantum chemical calculations provide detailed information about static structures and energies, Molecular Dynamics (MD) simulations offer a view of the dynamic evolution of a molecular system over time. In an MD simulation, the motion of atoms is simulated by solving Newton's equations of motion, where the forces between atoms are described by a force field.

MD simulations are particularly useful for extensive conformational sampling, exploring the different shapes a flexible molecule like this compound can adopt at a given temperature. This can reveal conformational transitions and provide a more complete picture of the molecule's flexibility than static calculations alone. While computationally intensive, MD can provide insights into how the molecule behaves in a condensed phase, such as in solution, by explicitly including solvent molecules in the simulation box. This approach can be used to study processes like ligand binding to a protein or the aggregation of small molecules.

Applications As Key Synthetic Intermediates

Precursor in the Synthesis of Diverse Organic Molecules and Heterocycles

The strained four-membered ring of thietane (B1214591) derivatives imparts unique reactivity, making them useful intermediates in the synthesis of a variety of sulfur-containing compounds. cymitquimica.com Ethyl 2-(thietan-3-yl)acetate and its close derivatives serve as versatile starting materials for constructing more elaborate molecular architectures, particularly heterocyclic systems.

A notable application is the use of a derivative, Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetate, as a precursor for a range of hydrazide derivatives. nih.govsrce.hr This compound is synthesized by reacting ethyl 2-(6-methyl-4-oxo-3,5-dihydropyrimidin-2-ylthio)acetate with 2-chloromethylthiirane. srce.hr The resulting thietane-containing pyrimidine (B1678525) can then undergo hydrazinolysis to form 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide. nih.govnih.gov This hydrazide is a key intermediate that can be further reacted with various ketones to produce a library of N-ylidenehydrazides. nih.govsrce.hr

The versatility of the thietane scaffold is also demonstrated in the synthesis of other heterocyclic systems. For instance, the related compound, Ethyl 2-(thietan-3-ylidene)acetate, can be transformed into 2-(3-(Benzylamino)thietan-3-yl)ethanol, showcasing the ability to introduce amino and alcohol functionalities. ethz.ch Furthermore, the thietane ring itself can be a building block for other heterocycles, such as pyrazoles, through reactions with appropriate reagents. researchgate.net

The following table summarizes the role of this compound derivatives as precursors in the synthesis of various organic molecules.

| Precursor | Reagents | Product | Application of Product | Reference |

| Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetate | Hydrazine hydrate | 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide | Intermediate for N-ylidenehydrazides | nih.govnih.gov |

| 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide | Ketones | N-ylidenehydrazides | Antimicrobial agents | nih.govsrce.hr |

| 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide | Maleic anhydride | 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide of maleic acid | Antimicrobial agent | google.com |

| Ethyl 2-(thietan-3-ylidene)acetate | Benzylamine | 2-(3-(Benzylamino)thietan-3-yl)ethanol | Functionalized thietane derivative | ethz.ch |

Role in the Development of Advanced Materials with Specific Chemical Properties

While the application of this compound specifically in materials science is not extensively documented, the broader class of thietane compounds is recognized for its potential in creating advanced materials. cymitquimica.comaip.org The inclusion of the thietane ring can impart specific and desirable chemical and physical properties to polymers and other materials. chemimpex.comresearchgate.net

Thietanes and their oxidized derivatives, such as thietane 1,1-dioxides, are being explored for their ability to influence properties like solubility, polarity, and hydrogen-bonding capabilities in materials. aip.orgchemimpex.comresearchgate.net These characteristics are crucial in the design of specialty polymers, coatings, and other functional materials. chemimpex.com The strained nature of the four-membered ring can also be exploited to induce specific reactivity during polymerization or material modification processes. The unique electronic configurations and strained ring systems of four-membered heterocycles like thietanes have garnered significant attention in advancing materials science. aip.orgresearchgate.net

Strategies for Medicinal Chemistry Scaffolds

The thietane ring is an increasingly important scaffold in medicinal chemistry. researchgate.net Its three-dimensional structure and polar nature make it an attractive replacement for other cyclic systems in drug design, often leading to improved physicochemical properties and biological activity. researchgate.net this compound and its derivatives serve as valuable building blocks for constructing these medicinal chemistry scaffolds.

The synthesis of pyrimidine derivatives containing a thietane moiety is a prime example of this strategy. nih.govresearchgate.net The pyrimidine ring is a well-known pharmacophore present in many biologically active compounds. researchgate.net By incorporating the thietane ring, as seen in Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetate, medicinal chemists can explore new chemical space and develop novel drug candidates. nih.govresearchgate.net This particular derivative has been used as a starting point to synthesize a series of compounds with potential antimicrobial activities. nih.govsrce.hr

The subsequent modifications of the acetohydrazide derived from this ethyl ester have led to the discovery of compounds with significant antibacterial and antifungal properties. nih.gov Structure-activity relationship studies have shown that the nature of the substituents on the resulting hydrazide derivatives plays a crucial role in their biological activity. nih.gov This highlights the utility of the thietane-containing scaffold as a platform for generating diverse libraries of compounds for biological screening.

The following table details research findings on the use of this compound derivatives in creating medicinal chemistry scaffolds.

| Scaffold Precursor | Resulting Scaffold/Molecule | Investigated Biological Activity | Key Findings | Reference |

| Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetate | N'-[1-(Aryl)ethylidene]-2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazides | Antimicrobial (antibacterial and antifungal) | Derivatives with aminophenyl, hydroxyphenyl, and dihydroxyphenyl substituents showed potent activity. | nih.gov |

| Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetate | 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide of maleic acid | Antimicrobial | The compound exhibited antimicrobial activity. | google.com |

| 1-(Thietan-3-yl)pyrimidine-2,4(1H,3H)-diones | N-(2,4-dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-1-yl]acetamide | Not specified | Synthesis of a novel thietanyl-substituted pyrimidine derivative. | researchgate.net |

Future Directions and Emerging Research Avenues

Novel Synthetic Methodologies for Thietane (B1214591) Derivatives

The synthesis of the thietane core has traditionally relied on methods such as the cyclization of 1,3-dihaloalkanes with sulfide (B99878) sources or the intramolecular substitution of 3-mercaptoalkyl halides. nih.govwikipedia.org While effective, these methods can be limited, particularly for creating highly substituted or sterically hindered thietanes. nih.gov Emerging research is focused on developing more efficient, versatile, and sustainable synthetic strategies.

Future avenues for synthesizing derivatives like Ethyl 2-(thietan-3-yl)acetate could involve:

Photochemical [2+2] Cycloadditions: The thia-Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between a thiocarbonyl compound and an alkene, is a powerful method for constructing thietane rings, especially for complex and multi-substituted derivatives. beilstein-journals.orgresearchgate.net Further research into visible-light-mediated domino reactions could enable the in situ generation of unstable thiocarbonyls, broadening the scope of this reaction for creating novel analogues. researchgate.net

Ring Expansion Reactions: The expansion of smaller, more readily available thiirane (B1199164) (three-membered) rings presents an efficient route to thietanes. beilstein-journals.org Developing new catalysts and reagents for nucleophilic or electrophilic ring expansions could offer improved control over regioselectivity and yield.

Flow Chemistry and Process Optimization: Implementing continuous flow technologies for established thietane syntheses could lead to improved reaction control, enhanced safety, and easier scalability. This is particularly relevant for overcoming challenges associated with exothermic reactions or the handling of hazardous reagents.

Biocatalytic Approaches: The use of enzymes for key bond-forming steps could provide highly stereoselective and environmentally benign pathways to chiral thietane derivatives, an area of significant interest for pharmaceutical applications.

Comparison of General Thietane Synthetic Routes

| Method | Description | Advantages | Limitations |

| Cyclic Thioetherification | Reaction of 1,3-difunctionalized alkanes (e.g., dihalides, disulfonates) with a sulfide source. nih.govwikipedia.org | Traditional, well-studied. | Can be low-yielding; often accompanied by elimination reactions, especially for substituted systems. nih.gov |

| Intramolecular Cyclization | Cyclization of γ-halo-thiols or related precursors, often base-mediated. youtube.com | Good for specific substitution patterns. | Requires pre-functionalized linear precursors. |

| Photochemical [2+2] Cycloaddition | Light-induced reaction of a thiocarbonyl compound and an alkene. nih.govbeilstein-journals.org | Excellent for accessing complex and spirocyclic thietanes. nih.gov | Substrate scope can be limited by the stability of the thiocarbonyl compound. researchgate.net |

| Ring Expansion of Thiiranes | Nucleophilic or electrophilic opening of a three-membered sulfur ring followed by recyclization. beilstein-journals.org | Utilizes readily available starting materials. | Control of regioselectivity can be challenging. |

Exploration of Under-explored Reactivity Patterns

The reactivity of the thietane ring is dominated by processes such as ring-opening, oxidation at the sulfur atom, and reactions involving substituents. The strained four-membered ring can be opened by nucleophiles and electrophiles. wikipedia.orgyoutube.com For instance, electrophilic activation using arynes has been shown to facilitate a three-component ring-opening transformation under mild conditions. rsc.org

For a molecule like this compound, future research could explore:

Dual Functional Group Reactivity: Investigating reactions that leverage both the thietane ring and the ethyl acetate (B1210297) side chain. This could involve intramolecular cyclizations initiated by ring-opening or transformations of the ester group that are influenced by the neighboring sulfur heterocycle.

Sulfur Atom Chemistry: While oxidation to the corresponding sulfoxide (B87167) and sulfone is known, the controlled functionalization of the sulfur atom to form sulfonium (B1226848) salts or sulfilimines is less explored. youtube.com These derivatives could serve as intermediates for further transformations, such as ylide formation and subsequent reactions.

Ring Functionalization: Developing methods for direct C-H functionalization on the thietane ring would be a significant advance, allowing for the late-stage modification of the core structure without requiring a complete re-synthesis.

Integration of Computational and Experimental Approaches

The synergy between computational modeling and experimental work is becoming indispensable in modern chemical research. For thietane derivatives, computational studies can provide deep insights into their structure, stability, and reactivity, thereby guiding experimental design.

For example, modeling has been used to understand the binding of 2′-spirothietane nucleoside analogues to viral polymerases, explaining their biological activity. nih.gov In the context of this compound, this integrated approach could be applied to:

Predict Reaction Pathways: Using Density Functional Theory (DFT) calculations to model transition states and reaction energies for potential synthetic routes or unexplored reactions. This can help predict the feasibility of a reaction and identify potential byproducts.

Analyze Conformational Preferences: The thietane ring is not planar. researchgate.net Computational modeling can determine the preferred conformations of this compound and its derivatives, which is crucial for understanding their steric and electronic properties and predicting stereochemical outcomes in reactions.

Simulate Spectroscopic Data: Predicting NMR, IR, and other spectroscopic data can aid in the structural confirmation of newly synthesized compounds and help to rationalize observed chemical properties.

Development of Catalytic and Stereoselective Syntheses

Many applications of thietane derivatives, particularly in pharmaceuticals, require enantiomerically pure compounds. nih.gov The development of catalytic and stereoselective methods for the synthesis of substituted thietanes is a critical area for future research.

Current methods often result in racemic mixtures or require chiral starting materials. Future research should focus on:

Asymmetric Catalysis: Designing chiral catalysts (metal-based or organocatalysts) that can control the stereochemistry of key bond-forming steps in thietane synthesis, such as in [2+2] cycloadditions or intramolecular cyclizations.

Kinetic Resolution: Developing catalytic methods for the kinetic resolution of racemic mixtures of thietane intermediates or final products, providing access to single enantiomers.

Stereoselective Functionalization: Creating catalytic systems that can selectively functionalize one enantiomer or diastereomer of a pre-existing thietane substrate, allowing for the divergent synthesis of a library of stereochemically defined molecules from a common intermediate. The development of non-stereoselective syntheses for initial biological evaluation, followed by stereoselective approaches for lead optimization, is a common strategy in drug discovery. nih.gov

Q & A

Basic: What synthetic routes are recommended for Ethyl 2-(thietan-3-yl)acetate, and how can reaction efficiency be optimized?

Methodological Answer:

this compound can be synthesized via esterification of thietan-3-ylacetic acid with ethanol under acid catalysis. Key steps include:

- Protection of reactive groups : Use anhydrous conditions to prevent hydrolysis of the thietane ring .

- Catalyst selection : Sulfuric acid or p-toluenesulfonic acid (PTSA) are effective, but milder catalysts like DCC (dicyclohexylcarbodiimide) may reduce side reactions .

- Purification : Distillation under reduced pressure (e.g., 60–80°C at 10 mmHg) followed by column chromatography (silica gel, hexane/ethyl acetate 4:1) ensures high purity .

Optimization : Monitor reaction progress via TLC or GC-MS to identify intermediates and adjust stoichiometry .

Basic: How can the molecular structure of this compound be validated experimentally?

Methodological Answer:

Structural validation requires a combination of techniques:

- NMR Spectroscopy : and NMR can confirm the ester group (δ ~4.1 ppm for –CHCOO–) and thietane ring protons (δ ~3.5–3.8 ppm for –S–CH–) .

- X-ray Crystallography : Single-crystal diffraction using SHELXT/SHELXL software resolves bond lengths and angles, particularly the strained thietane ring geometry. Refinement parameters (R-factor < 0.05) ensure accuracy .

- Mass Spectrometry : High-resolution ESI-MS or EI-MS confirms the molecular ion peak (e.g., m/z 174.05 for [M+H]) and fragmentation patterns .

Advanced: What computational methods predict the thermodynamic stability of this compound under varying conditions?

Methodological Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model stability:

- Thermodynamic Properties : Predict enthalpy of formation (ΔH) and Gibbs free energy (ΔG) using NIST thermochemical databases for analogous esters .

- Solvent Effects : COSMO-RS simulations assess stability in polar vs. nonpolar solvents. Ethyl acetate analogues show ΔG ≈ −15 kcal/mol in water, suggesting moderate hydrolysis risk .

- Degradation Pathways : Transition-state analysis identifies ring-opening reactions under acidic conditions, with activation energies >25 kcal/mol .

Advanced: How do conflicting spectroscopic data arise in characterizing derivatives, and how can they be resolved?

Methodological Answer:

Discrepancies often stem from:

- Tautomerism : Keto-enol equilibria in α-substituted esters may shift NMR signals. Locked solvents (e.g., DMSO-d) stabilize specific tautomers .

- Crystallographic Disorder : Partial occupancy in X-ray structures (e.g., SHELXL refinement) requires manual adjustment of ADPs (atomic displacement parameters) .

- Isomer Separation : Use chiral HPLC (e.g., Chiralpak AD-H column) to resolve enantiomers, with mobile phases optimized for polarity (hexane/isopropanol 90:10) .

Basic: What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

- PPE : Nitrile gloves, safety goggles, and lab coats are mandatory. Use fume hoods for synthesis due to volatile ethanol byproducts .

- Storage : Store at −20°C in amber glass under nitrogen to prevent oxidation. Shelf life >2 years with moisture-free conditions .

- Spill Management : Absorb with vermiculite, neutralize with 5% sodium bicarbonate, and dispose as hazardous waste .

Advanced: What mechanistic insights explain the reactivity of the thietane ring in this compound?

Methodological Answer:

The thietane ring’s strain (C–S–C angle ~90°) drives reactivity:

- Nucleophilic Attack : Ring-opening occurs via SN2 mechanisms with strong nucleophiles (e.g., Grignard reagents), forming thiolate intermediates .

- Acid-Catalyzed Decomposition : Protonation at sulfur leads to ring expansion or fragmentation, monitored via NMR (disappearance of δ 3.6 ppm signals) .

- Photostability : UV-Vis studies (λ = 254 nm) show <5% degradation over 24 hours, suggesting suitability for light-exposed applications .

Advanced: How can this compound be utilized in asymmetric catalysis or drug precursor synthesis?

Methodological Answer:

- Chiral Auxiliary : The thietane ring’s rigidity enables enantioselective alkylation. For example, coupling with L-proline derivatives achieves >90% ee in β-lactam precursors .

- Pharmacophore Development : Thietane-containing esters exhibit enhanced bioavailability in antithrombotic agents. In vitro assays (e.g., COX-2 inhibition IC ≈ 2 µM) validate bioactivity .

- Click Chemistry : Thiol-ene reactions with maleimides form stable conjugates for drug delivery systems, confirmed via MALDI-TOF .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.